
((1S)-1-(2-Anthryl)ethyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“((1S)-1-(2-Anthryl)ethyl)methylamine” is an organic compound that features an anthracene moiety attached to an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “((1S)-1-(2-Anthryl)ethyl)methylamine” typically involves the following steps:
Starting Materials: Anthracene and ethylamine.
Reaction: The anthracene is functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position.
Coupling Reaction: The functionalized anthracene is then reacted with ethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
“((1S)-1-(2-Anthryl)ethyl)methylamine” can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can modify the anthracene ring or the amine group.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various N-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of “((1S)-1-(2-Anthryl)ethyl)methylamine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. In materials science, its electronic properties may be exploited in the design of organic semiconductors.
類似化合物との比較
Similar Compounds
1-(2-Anthryl)ethylamine: Lacks the methyl group on the amine.
N-Methyl-1-(2-anthryl)ethylamine: Similar structure but different stereochemistry.
Anthracene derivatives: Various compounds with modifications on the anthracene ring.
Uniqueness
“((1S)-1-(2-Anthryl)ethyl)methylamine” is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and physical properties compared to similar compounds.
特性
分子式 |
C17H17N |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
(1S)-1-anthracen-2-yl-N-methylethanamine |
InChI |
InChI=1S/C17H17N/c1-12(18-2)13-7-8-16-10-14-5-3-4-6-15(14)11-17(16)9-13/h3-12,18H,1-2H3/t12-/m0/s1 |
InChIキー |
UEBVYUANYQUFAN-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |
正規SMILES |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



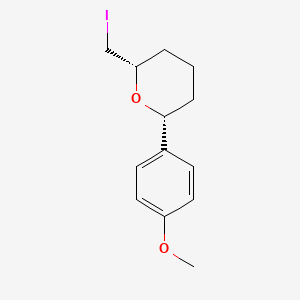
![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)

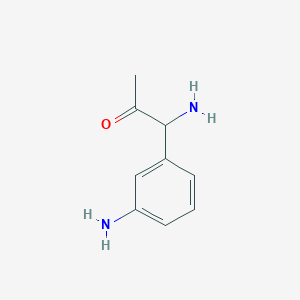
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
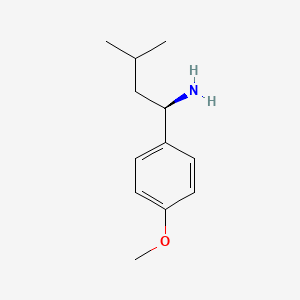
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
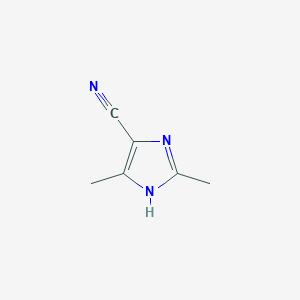
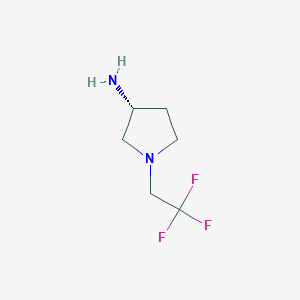

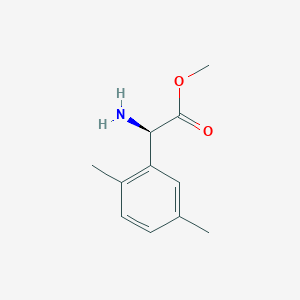
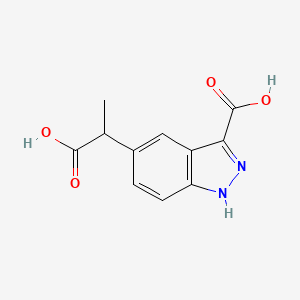
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
